

An In-depth Technical Guide to 1-Iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-3-nitrobenzene**

Cat. No.: **B031131**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Iodo-3-nitrobenzene**, a key aromatic intermediate in organic synthesis. The document details its historical context, physicochemical properties, spectroscopic data, and applications, with a particular focus on its role in the synthesis of pharmaceuticals and other complex organic molecules. A detailed, step-by-step experimental protocol for its preparation via the diazotization of 3-nitroaniline is provided, along with illustrative diagrams of the reaction pathway and experimental workflow.

Introduction

1-Iodo-3-nitrobenzene, with the CAS number 645-00-1, is a halogenated nitroaromatic compound.^[1] It is characterized by an iodine atom and a nitro group attached to a benzene ring at positions 1 and 3, respectively.^[1] This substitution pattern, featuring an electron-withdrawing nitro group and a labile iodo group, makes it a versatile reagent in organic synthesis.^[2] It serves as a crucial building block for introducing the 3-nitrophenyl or 3-iodophenyl moiety into more complex molecular architectures.^[3] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it is employed in the synthesis of a range of bioactive molecules.^[3] The global market for **1-Iodo-3-nitrobenzene** is projected to see steady growth, driven by its increasing demand in these sectors.

History and Discovery

The synthesis of **1-Iodo-3-nitrobenzene** is intrinsically linked to the development of diazotization reactions in the late 19th century. The foundational Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, provided a reliable method for the conversion of aryl amines into aryl halides via their diazonium salts.

While a singular "discovery" of **1-Iodo-3-nitrobenzene** is not documented, its first preparations were a direct application of these emerging synthetic methodologies. A notable early report of a quantitative yield for the synthesis of m-iodonitrobenzene appeared in a 1905 publication of Berichte der deutschen chemischen Gesellschaft. This places the compound's synthesis firmly within the period of intense exploration of aromatic chemistry in the early 20th century.

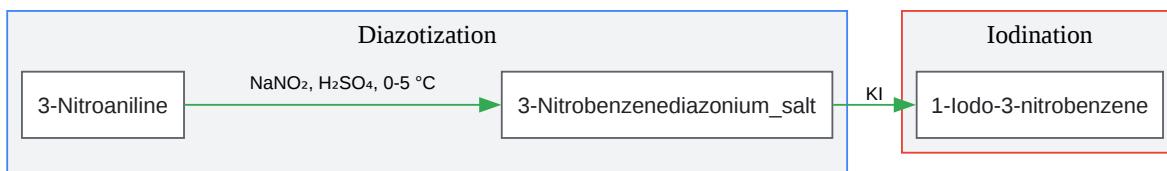
Physicochemical and Spectroscopic Properties

1-Iodo-3-nitrobenzene is a yellow to yellow-green or tan solid at room temperature.^[4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol and ether.^[1]

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ INO ₂	[5]
Molecular Weight	249.01 g/mol	[5]
Melting Point	36-38 °C	[4]
Boiling Point	280 °C	[4]
Density	1.9477 g/cm ³	[6]
Flash Point	161 °F (71.7 °C)	[6]
Solubility in Water	< 1 mg/mL at 20 °C	[6]
Appearance	Yellow to yellow-green powder or tan solid	[4]

Spectroscopic Data


Spectrum Type	Key Peaks/Signals
^1H NMR (in CDCl_3)	Signals corresponding to the aromatic protons.
^{13}C NMR	Signals for the six aromatic carbons, with shifts influenced by the iodo and nitro substituents.
Infrared (IR)	Characteristic peaks for C-N stretching of the nitro group and C-I stretching.
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z 249, with fragmentation patterns corresponding to the loss of NO_2 and I.

Synthesis of 1-Iodo-3-nitrobenzene

The most common and historically significant method for the preparation of **1-Iodo-3-nitrobenzene** is the diazotization of 3-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the 3-nitrobenzenediazonium salt and its subsequent reaction with an iodide source.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Iodo-3-nitrobenzene** from 3-Nitroaniline.

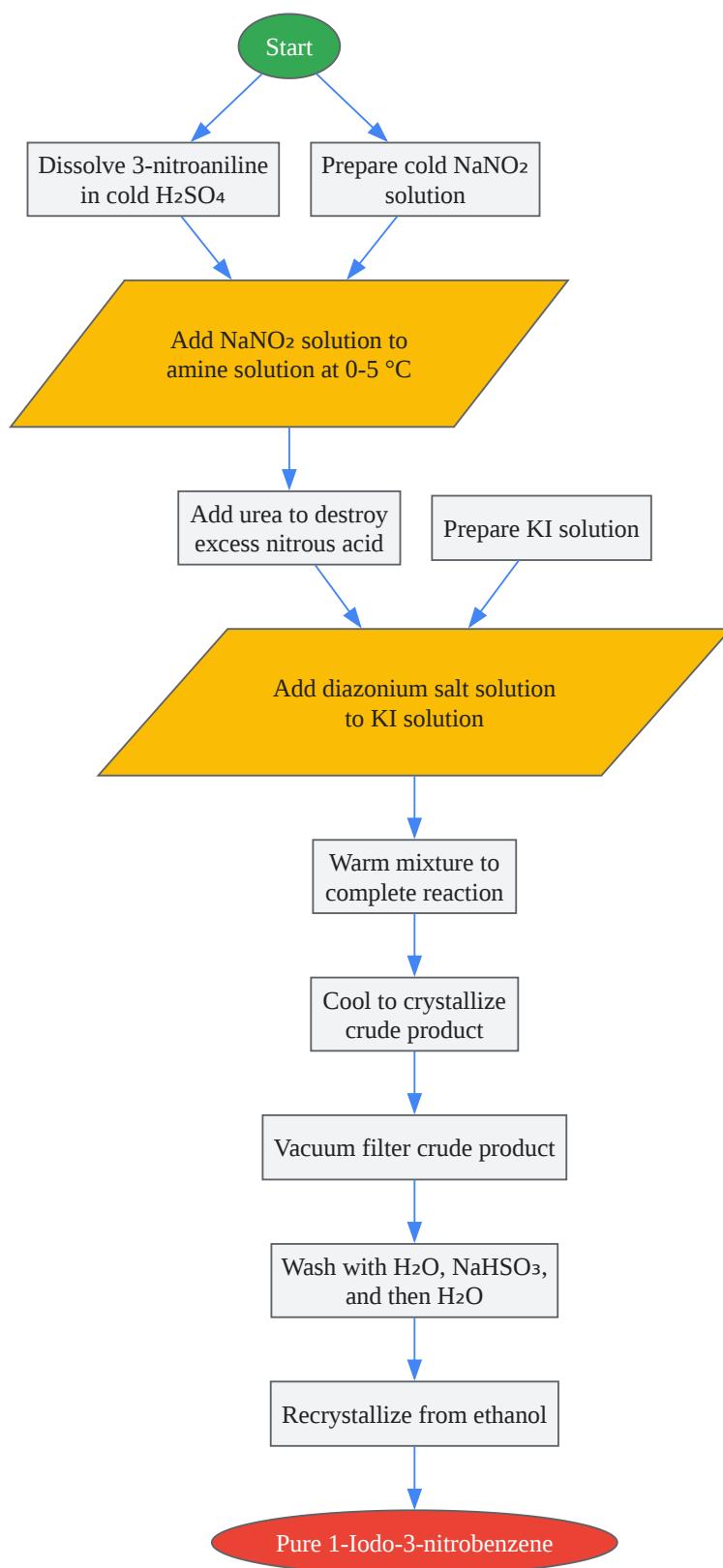
Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.

Materials:

- 3-nitroaniline
- Concentrated sulfuric acid
- Sodium nitrite
- Potassium iodide
- Urea
- Sodium bisulfite (or sodium thiosulfate) solution
- Ice
- Distilled water
- Ethanol (for recrystallization)

Equipment:


- Beakers
- Erlenmeyer flask
- Graduated cylinders
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter flask
- Filter paper
- Thermometer

Procedure:

- Preparation of the Diazonium Salt Solution:
 - In a beaker, cautiously add 6.0 mL of concentrated sulfuric acid to 10.0 g of crushed ice.
 - To this cold acid solution, slowly add 1.0 g of 3-nitroaniline with continuous stirring. Ensure the temperature is maintained below 10 °C.
 - In a separate small flask, prepare a solution of 0.75 g of sodium nitrite in 5 mL of water.
 - Cool the sodium nitrite solution in an ice bath.
 - Slowly add the cold sodium nitrite solution dropwise to the 3-nitroaniline solution, keeping the temperature of the reaction mixture between 0 and 5 °C. Stir vigorously during the addition.
 - After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.
 - To destroy any excess nitrous acid, add a small amount of urea until the effervescence of nitrogen gas ceases.
- Formation of **1-Iodo-3-nitrobenzene**:
 - In a separate beaker, dissolve 2.5 g of potassium iodide in 15 mL of water.
 - Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. A vigorous evolution of nitrogen gas will occur.
 - Allow the mixture to stand at room temperature for about 15-20 minutes, or until the evolution of nitrogen has subsided.
 - Gently warm the mixture on a water bath to approximately 50-60 °C for about 15 minutes to ensure the complete decomposition of the diazonium salt.
- Isolation and Purification:
 - Cool the reaction mixture in an ice bath to induce crystallization of the crude product.
 - Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the crude product on the filter paper with cold water to remove any inorganic salts.
- To remove any free iodine, wash the product with a small amount of cold sodium bisulfite or sodium thiosulfate solution until the color of the filtrate is no longer brown.
- Finally, wash the product again with cold water.
- The crude **1-Iodo-3-nitrobenzene** can be purified by recrystallization from a minimal amount of hot ethanol.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-Iodo-3-nitrobenzene**.

Applications in Research and Drug Development

1-Iodo-3-nitrobenzene is a valuable intermediate in a variety of organic transformations, primarily due to the differing reactivity of its two functional groups.

- Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is susceptible to oxidative addition to palladium(0) complexes, making **1-Iodo-3-nitrobenzene** an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the nitrobenzene ring.
- Synthesis of Heterocyclic Compounds: It is used in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it has been employed in the preparation of 5-substituted pyrrolo[3,2-b]pyridine amides, which have been investigated for their biological activities.
- Pharmaceutical Synthesis: **1-Iodo-3-nitrobenzene** is a reported reactant in the synthesis of Vismodegib, an antineoplastic drug. Its role as a building block in the synthesis of complex drug molecules is a major driver of its industrial demand.

Safety and Handling

1-Iodo-3-nitrobenzene is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Iodo-3-nitrobenzene is a cornerstone intermediate in modern organic synthesis, with a history rooted in the foundational discoveries of aromatic chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and applications is essential for its effective and safe utilization in the laboratory and in industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-iodo-3-nitro- [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-iodo-3-nitrobenzene | 645-00-1 [chemicalbook.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. 1-iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-iodo-3-nitrobenzene 99 645-00-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-iodo-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031131#discovery-and-history-of-1-iodo-3-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com